molecular formula C11H12O3 B12957128 Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester CAS No. 117390-08-6

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester

Cat. No.: B12957128
CAS No.: 117390-08-6
M. Wt: 192.21 g/mol
InChI Key: PSCVJQSMSDQKBF-NSCUHMNNSA-N
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Description

Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester is an organic compound belonging to the ester class. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular ester is derived from benzoic acid and is characterized by the presence of a hydroxypropenyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5COOH+CH3OHC6H5COOCH3+H2O\text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COOCH}_3 + \text{H}_2\text{O} C6​H5​COOH+CH3​OH→C6​H5​COOCH3​+H2​O

This reaction is reversible and requires a strong acid catalyst such as sulfuric acid to drive it to completion .

Industrial Production Methods

Industrial production of this ester often employs the Fischer-Speier esterification method, which involves heating benzoic acid and methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure maximum yield .

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used.

Major Products

Scientific Research Applications

Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations due to its ester functionality.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The hydroxypropenyl group may also play a role in its biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, methyl ester: Similar structure but lacks the hydroxypropenyl group.

    Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of the hydroxypropenyl group.

Uniqueness

The presence of the hydroxypropenyl group in benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester makes it unique compared to other benzoic acid esters. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester, also known as methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate, is an organic compound classified as an ester. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and medicinal applications. The presence of the hydroxypropenyl group distinguishes it from other benzoic acid derivatives, potentially imparting unique biological properties.

PropertyValue
CAS Number 117390-08-6
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
IUPAC Name Methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate
InChI Key PSCVJQSMSDQKBF-NSCUHMNNSA-N

Antimicrobial Properties

Research indicates that benzoic acid derivatives often exhibit antimicrobial activity. Specifically, methyl 4-(3-hydroxy-1-propen-1-yl)benzoate has been studied for its potential efficacy against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial growth .

Medicinal Applications

The compound is being investigated for its potential use in drug formulations due to its ester functionality. Esters are known to enhance the solubility and bioavailability of drugs. Preliminary studies suggest that this compound may serve as a lead structure for developing new therapeutic agents, particularly in the treatment of infections caused by resistant strains of bacteria .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various benzoic acid derivatives, including methyl 4-(3-hydroxy-1-propen-1-yl)benzoate. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The results indicated that the hydroxypropenyl group plays a crucial role in enhancing the antimicrobial activity compared to other benzoic acid esters .

Application in Drug Formulation

In a pharmacological study aimed at developing new antimicrobial agents, methyl 4-(3-hydroxy-1-propen-1-yl)benzoate was incorporated into a formulation tested against multi-drug resistant pathogens. The formulation exhibited enhanced activity compared to traditional antibiotics, suggesting that this compound could contribute to novel therapeutic strategies in combating resistant infections .

The biological activity of this compound can be attributed to its structural components:

  • Ester Group : Facilitates hydrolysis to release benzoic acid, which can interact with cellular targets.
  • Hydroxypropenyl Group : May interact with specific enzymes or receptors involved in microbial metabolism or inflammation pathways .

Comparison with Similar Compounds

The unique structure of methyl 4-(3-hydroxy-1-propen-1-yl)benzoate allows for comparison with other benzoic acid esters:

Compound NameStructure FeatureAntimicrobial Activity
Benzoic Acid, Methyl EsterLacks hydroxypropenyl groupModerate
Benzoic Acid, 4-Methyl-, Methyl EsterContains a methyl group insteadLow
Benzoic Acid, 4-(3-Hydroxypropyl)-Methyl EsterHydroxypropenyl group enhances activityHigh

Properties

CAS No.

117390-08-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+

InChI Key

PSCVJQSMSDQKBF-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCO

Origin of Product

United States

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